

Pyraclonil's Efficacy on Herbicide-Resistant Weeds: A Comparative Analysis

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For Researchers, Scientists, and Drug Development Professionals

The escalating challenge of herbicide resistance in major weed species necessitates a thorough evaluation of novel active ingredients. **Pyraclonil**, a protoporphyrinogen oxidase (PPO) inhibitor, has emerged as a promising tool for managing problematic weeds, particularly in rice cultivation. This guide provides a comparative analysis of **Pyraclonil**'s cross-resistance profile against key herbicide-resistant weeds, supported by available experimental data.

Mode of Action and Resistance Mechanisms

Pyraclonil, like other PPO inhibitors, functions by blocking the protoporphyrinogen oxidase enzyme in the chlorophyll and heme biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption.

Resistance to PPO inhibitors in several weed species, most notably in Amaranthus palmeri (Palmer amaranth), is primarily attributed to target-site mutations in the PPO2 gene. Key mutations conferring resistance include the deletion of a glycine at position 210 (Δ G210) and amino acid substitutions such as G399A and R128G/M. These mutations reduce the binding affinity of PPO-inhibiting herbicides to the enzyme, thereby diminishing their efficacy.

Signaling Pathway of PPO Inhibition and Resistance







The following diagram illustrates the mechanism of action of PPO inhibitors and how target-site mutations can lead to resistance.

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